![molecular formula C25H27N3O3S B3003648 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897621-33-9](/img/structure/B3003648.png)
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a biphenyl group, a carboxamide group, a phenylpiperazine group, and a sulfonyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a biphenyl group, a carboxamide group, a phenylpiperazine group, and a sulfonyl group. These groups could potentially engage in various intermolecular interactions, such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The sulfonyl group could potentially participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide and sulfonyl groups could increase its solubility in polar solvents .科学的研究の応用
Anticonvulsant Activity
The compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . The results of pharmacological studies showed activity exclusively in the Maximal Electroshock Seizures (MES), especially for 3-(trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
Acetylcholinesterase Inhibitors
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, similar to the compound , have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . Among them, one compound exhibited potent inhibitory activity against AChE with IC50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC50 of 7.53 μM . This indicates that the compound could be a selective AChE inhibitor .
Neurological Toxicity
In addition to the primary anticonvulsant screening, the acute neurological toxicity was determined in mice by the rotarod test .
作用機序
Target of Action
The primary target of this compound, also known as 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant activity.
Mode of Action
This compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the function of these channels, reducing the excitability of the neurons. As a result, the frequency of action potentials is decreased, leading to a reduction in seizure activity .
Biochemical Pathways
The compound’s action on the neuronal voltage-sensitive sodium channels affects the sodium-dependent action potential pathway. By inhibiting these channels, the compound prevents the influx of sodium ions during the depolarization phase of the action potential. This disrupts the normal propagation of action potentials along the neurons, thereby exerting its anticonvulsant effect .
Result of Action
The molecular effect of the compound’s action is the inhibition of the neuronal voltage-sensitive sodium channels, which leads to a decrease in neuronal excitability . On a cellular level, this results in a reduction in the frequency of action potentials, thereby decreasing seizure activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)26-15-20-32(30,31)28-18-16-27(17-19-28)24-9-5-2-6-10-24/h1-14H,15-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIXRUIAZWDYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

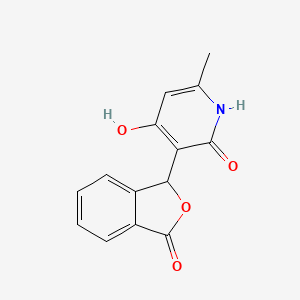
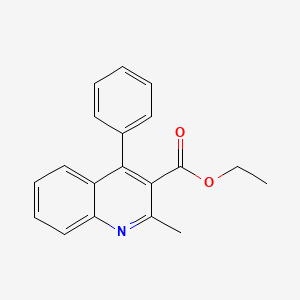
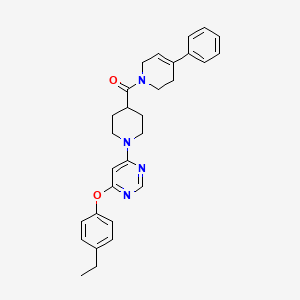
![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)
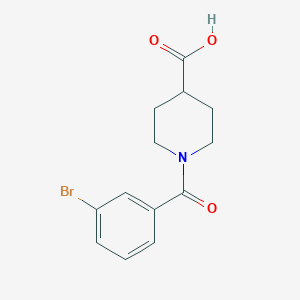
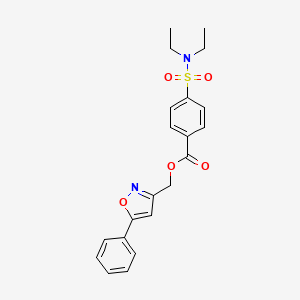
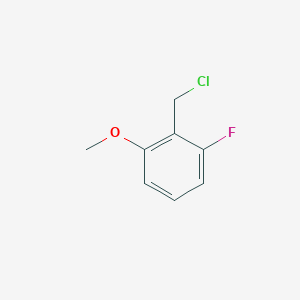
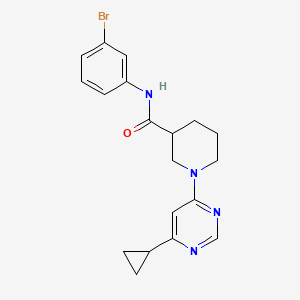
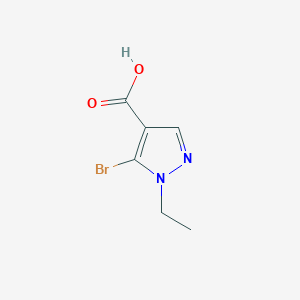
![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)
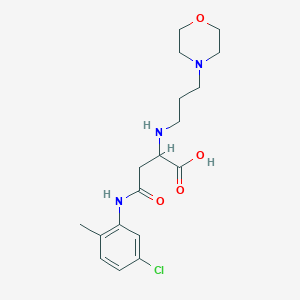
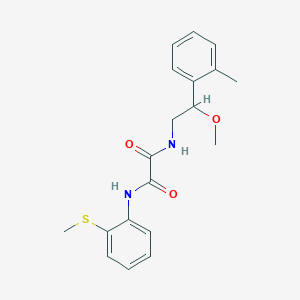
![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)
